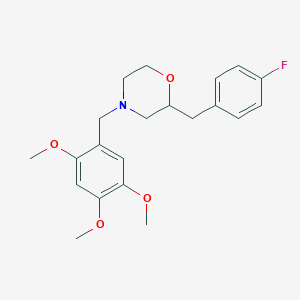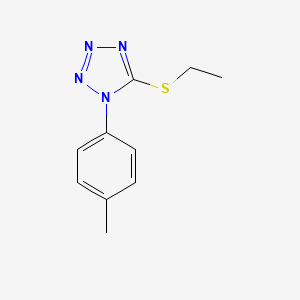![molecular formula C20H31NO2 B6080566 6-(2,4-dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B6080566.png)
6-(2,4-dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, commonly known as DMMDA-2, is a psychedelic compound belonging to the family of phenethylamines. It is a derivative of the compound Mescaline, which is found in the peyote cactus. DMMDA-2 has been found to have hallucinogenic effects, and it has been the subject of scientific research to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of DMMDA-2 involves its interaction with the 5-HT2A receptor, which is a G protein-coupled receptor that is found in the central nervous system. DMMDA-2 acts as a partial agonist at this receptor, which means that it activates the receptor to a lesser extent than a full agonist, such as LSD. The activation of the 5-HT2A receptor by DMMDA-2 leads to the release of neurotransmitters such as serotonin and dopamine, which are responsible for the hallucinogenic effects of the compound.
Biochemical and Physiological Effects
DMMDA-2 has been found to have a range of biochemical and physiological effects. Studies have shown that the compound can induce changes in brain activity, leading to altered perception and consciousness. DMMDA-2 has also been found to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. Other physiological effects of DMMDA-2 include dilation of the pupils, dry mouth, and sweating.
实验室实验的优点和局限性
DMMDA-2 has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the mechanisms of hallucinogenic compounds. DMMDA-2 can also be synthesized relatively easily, which makes it more accessible for research purposes. However, one limitation of DMMDA-2 is that it has a short half-life, which means that its effects are short-lived and difficult to measure. Additionally, DMMDA-2 has a high potential for abuse, which can make it difficult to obtain regulatory approval for research studies.
未来方向
There are several future directions for research on DMMDA-2. One area of interest is the potential therapeutic applications of the compound. Studies have shown that DMMDA-2 has the potential to treat conditions such as depression, anxiety, and addiction. Further research is needed to determine the safety and efficacy of DMMDA-2 for these applications. Another area of interest is the development of new compounds based on the structure of DMMDA-2. These compounds could have improved therapeutic properties and reduced side effects compared to DMMDA-2. Overall, research on DMMDA-2 has the potential to lead to new treatments for a range of psychiatric and neurological conditions.
合成方法
The synthesis of DMMDA-2 involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with 1,3,3-trimethyl-2-azabicyclo[2.2.2]octan-2-amine in the presence of a reducing agent. The resulting product is purified using chromatography to obtain DMMDA-2 in its pure form. The synthesis of DMMDA-2 is a complex process, and it requires expertise in organic chemistry.
科学研究应用
DMMDA-2 has been the subject of scientific research to understand its mechanism of action and potential therapeutic applications. Studies have shown that DMMDA-2 acts as a partial agonist at the 5-HT2A receptor, which is the same receptor that is targeted by other hallucinogenic compounds such as LSD and psilocybin. DMMDA-2 has been found to induce visual hallucinations, altered perception of time, and changes in mood and thought processes.
属性
IUPAC Name |
6-[(2,4-dimethoxy-3-methylphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2/c1-14-17(22-5)8-7-15(18(14)23-6)11-21-13-20(4)10-16(21)9-19(2,3)12-20/h7-8,16H,9-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGSXKYMFUFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CC3(CC2CC(C3)(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide](/img/structure/B6080495.png)
![N-({1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6080504.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6080512.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6080520.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6080526.png)

![7-(cyclopropylmethyl)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6080531.png)
![N~1~-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B6080535.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6080555.png)
![2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6080556.png)
![2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6080567.png)
